molecular formula C18H38N2O B029722 N,N-Bis(7-methyloctyl)nitrous amide CAS No. 643014-99-7

N,N-Bis(7-methyloctyl)nitrous amide

Cat. No. B029722
CAS RN: 643014-99-7
M. Wt: 298.5 g/mol
InChI Key: XAYFTZOFOLGWAE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Bis(7-methyloctyl)nitrous amide” are not explicitly mentioned in the search results. The compound has a molecular weight of 298.51 .

Scientific Research Applications

Structural Chemistry

N-Nitroso-N,N-di-(7-methyloctyl)amine is a symmetrical secondary amine . It has been studied for its stereoselectivity and mesomeric effect via 1H NMR spectroscopy . The mesomeric effect in chemistry is a property of substituents or functional groups in a chemical compound. It is defined as the polarity produced in the molecule by the interaction of two π bonds or between a π bond and lone pair of electrons present on an adjacent atom .

Water Treatment

Nitrosamines, including N-Nitroso-N,N-di-(7-methyloctyl)amine, are potent carcinogens which can be formed as by-products during water treatment . Much recent research activity has been focused upon the formation, occurrence, and control of N-nitrosodimethylamine (NDMA) in particular .

Chemical Synthesis

N-Nitroso-N,N-di-(7-methyloctyl)amine can be synthesized via condensation of sodium nitrite, secondary amine, and wet-SiO2 50% . This compound can undergo various reactions such as oxidation, reduction, rearrangement, photolysis, cyclization, denitrosation, and radical reactions .

Analytical Chemistry

N-Nitroso-N,N-di-(7-methyloctyl)amine is used as an analytical standard in laboratories . Analytical standards are substances used to calibrate measurements in laboratory analysis, ensuring the accuracy and reliability of the results.

Material Science

Nitrosamines’ ability to hydrogen bond with membrane materials facilitates their diffusion through the membrane . This property can be utilized in the design of membrane-based separation processes.

Pharmaceuticals

Nitrosamines are a group of carcinogens that are formed by the reaction of secondary and tertiary amines, amides, carbamates, and derivatives of urea with nitrite or other nitrosating agents . The presence of nitrosamines in pharmaceuticals is a concern due to their carcinogenic properties, and strategies for their control are an active area of research .

properties

IUPAC Name

N,N-bis(7-methyloctyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYFTZOFOLGWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCN(CCCCCCC(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622568
Record name N,N-Bis(7-methyloctyl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(7-methyloctyl)nitrous amide

CAS RN

643014-99-7
Record name N,N-Bis(7-methyloctyl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSODIISONONYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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